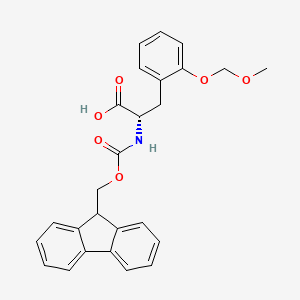
Fmoc-L-o-Tyr(mom)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-o-Tyr(mom) is a derivative of tyrosine, an amino acid, that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the methoxymethyl (mom) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the mom group protects the hydroxyl group of tyrosine. These protecting groups are crucial in preventing unwanted side reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-o-Tyr(mom) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the mom group is removed by acidic conditions.
Coupling Reactions: The amino group of Fmoc-L-o-Tyr(mom) can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Fmoc-L-o-Tyr(mom) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-L-o-Tyr(mom) but lacks the mom protection on the hydroxyl group.
Fmoc-L-tyrosine(tBu): Contains a tert-butyl group protecting the hydroxyl group instead of the mom group.
Uniqueness
Fmoc-L-o-Tyr(mom) is unique due to the presence of both Fmoc and mom protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple functional groups need to be protected .
Eigenschaften
Molekularformel |
C26H25NO6 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI-Schlüssel |
OTFCPHOJAXVQDP-QHCPKHFHSA-N |
Isomerische SMILES |
COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


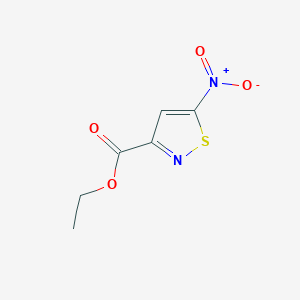
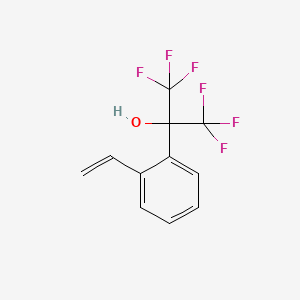
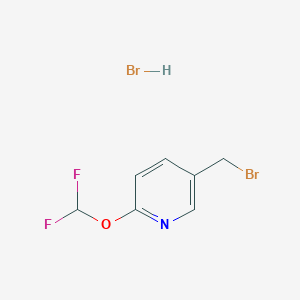
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)

![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)



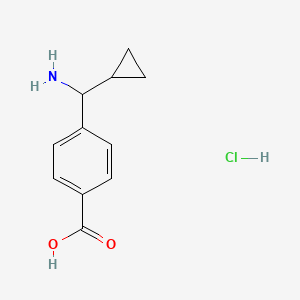
![methyl 2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetate](/img/structure/B13652297.png)

![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
